Ethyl 3-bromo-5-cyano-4-formylbenzoate
Overview
Description
Ethyl 3-bromo-5-cyano-4-formylbenzoate is a chemical compound with the molecular formula C12H8BrNO3. It is a substituted benzoate with a formyl group, a cyano group, and a bromine atom attached to the benzene ring. This compound is commonly used as a precursor in the synthesis of other organic molecules and has various applications in pharmaceuticals, material science, and organic chemistry.
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents, cyanide sources, and formylating agents under controlled temperatures and solvents to achieve the desired product.
Chemical Reactions Analysis
Ethyl 3-bromo-5-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Common reagents used in these reactions include bromine, cyanide salts, formylating agents, reducing agents, and oxidizing agents. .
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-formylbenzoate is valuable in scientific research due to its versatility in organic synthesis. It is used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The compound’s unique functional groups make it suitable for creating complex molecular structures with potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-formylbenzoate involves its reactivity with various chemical reagents to form new compounds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in pharmaceutical applications, the compound may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-bromo-5-cyano-4-formylbenzoate can be compared with similar compounds such as:
- Ethyl 4-bromo-3-cyano-5-formylbenzoate
- 2-(4-bromo-3-cyano-5-formylphenyl) acetic acid
- 4-(4-bromo-3-cyano-5-formylphenyl) thiophene-2-carboxylic acid These compounds share similar functional groups but differ in their molecular structures and specific applications. This compound is unique due to its specific arrangement of functional groups, which provides distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)9(6-14)10(12)4-7/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDSLZWLIRFKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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